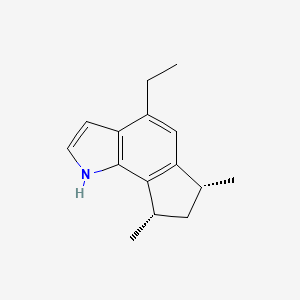

cis-Trikentrin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

(6R,8S)-4-ethyl-6,8-dimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |

InChI |

InChI=1S/C15H19N/c1-4-11-8-13-9(2)7-10(3)14(13)15-12(11)5-6-16-15/h5-6,8-10,16H,4,7H2,1-3H3/t9-,10+/m1/s1 |

InChI Key |

MALBSYUZNPGJPQ-ZJUUUORDSA-N |

Isomeric SMILES |

CCC1=CC2=C([C@H](C[C@H]2C)C)C3=C1C=CN3 |

Canonical SMILES |

CCC1=CC2=C(C(CC2C)C)C3=C1C=CN3 |

Origin of Product |

United States |

Biosynthetic Hypotheses and Mechanistic Insights for Trikentrins

Proposed Biogenetic Origin of the Trikentrin-Herbindole Family

The first significant biosynthetic hypothesis for the trikentrin and the related herbindole family of natural products suggests a polyketide origin. universiteitleiden.nl This proposal was developed to explain the formation of these unique cyclopenta[g]indoles, which are found in Axinellid sponges such as Trikentrion flabelliforme. arabjchem.orgnih.gov The trikentrins and herbindoles are structurally related, sharing a polyalkylated cyclopent[g]indole framework. science.gov

The proposed biogenesis is notable because it deviates from the common pathway for marine indole (B1671886) alkaloids, which typically derive from the secondary metabolism of tryptophan. nih.gov The key structural feature that points towards an alternative origin is the absence of a carbon substituent at the C-3 position of the indole ring. nih.gov This has led researchers to postulate that a different starter unit initiates the biosynthesis.

Hypothetical Pyrrole-Carboxylic Thioester Initiated Polyketide Synthase Mechanism

At the core of the proposed biosynthetic pathway is a Polyketide Synthase (PKS) mechanism. arabjchem.orgnih.govresearchgate.net PKSs are multi-domain enzymes that construct complex carbon chains through the sequential condensation of simple acyl-CoA units, a process that shares similarities with fatty acid biosynthesis. wikipedia.org

The hypothesis posits that the biosynthesis of the trikentrin-herbindole family begins with a pyrrole-2-carboxylic thioester as the starter unit for the PKS machinery. universiteitleiden.nlresearchgate.net This starter unit is proposed to be derived from the oxidative modification of proline. universiteitleiden.nl

The subsequent steps in this hypothetical mechanism involve:

Ketide Extensions: The pyrrole-2-carboxylic thioester starter unit undergoes a series of extensions with either malonate (derived from acetate) or methylmalonate (derived from propionate) units. universiteitleiden.nl

Polyketide Chain Formation: The iterative addition of these extender units, catalyzed by the PKS, elongates the polyketide chain. universiteitleiden.nl

Cyclization: The formation of the benzenoid ring is thought to occur through a cyclization event where the carbon-carbon bond formation aligns carbons that were formally derived from the carbonyl group of the ketide extender units. universiteitleiden.nl

This PKS-based pathway provides a plausible explanation for the assembly of the carbon skeleton of the trikentrins and herbindoles. universiteitleiden.nlresearchgate.net

Considerations for Biosynthetic Pathways Divergent from Canonical Tryptophan Metabolism

The biosynthesis of a vast number of indole alkaloids commences with the amino acid L-tryptophan. wikipedia.orgnih.gov However, the structural characteristics of the trikentrins strongly suggest a departure from this canonical pathway. nih.govresearchgate.net The lack of substitution at the C-3 position of the indole core is a significant piece of evidence against a tryptophan-derived biosynthesis. imperial.ac.uk

In typical indole alkaloid biosynthesis, tryptophan provides the indole moiety. universiteitleiden.nl For instance, in the formation of many monoterpenoid indole alkaloids, tryptamine (B22526) (the decarboxylation product of tryptophan) is a key precursor. wikipedia.orgrsc.org The proposed biosynthesis for trikentrins, initiated by a pyrrole-carboxylic thioester, represents a substantial divergence from these well-established tryptophan-dependent routes. universiteitleiden.nlresearchgate.net This highlights the metabolic diversity within marine organisms and their ability to generate complex natural products through unconventional pathways.

Advanced Methodologies in the Total Synthesis of Cis Trikentrin a

Early Synthetic Approaches and Foundational Strategies

Initial forays into the total synthesis of cis-Trikentrin A were characterized by multi-step sequences that established the core architecture through classical and newly explored reaction pathways. These early routes were crucial in providing the first synthetic samples of the natural product and for confirming its structure.

One of the pioneering total syntheses of (±)-cis-Trikentrin A utilized an aryl radical cyclization as a key step to construct the indane skeleton. publish.csiro.aupublish.csiro.au This approach highlights the application of radical chemistry in the formation of five-membered rings fused to an aromatic system. The synthesis of both cis- and trans-Trikentrin A was achieved, demonstrating the utility of this method for creating the dimethylcyclopentene moiety fused to the indole (B1671886) ring. publish.csiro.au This strategy, while effective, often required a significant number of steps to assemble the necessary precursors for the crucial cyclization and subsequent indole formation. publish.csiro.aunih.gov

Another key reaction employed in an early synthesis of (±)-cis-Trikentrin A was a 1,5-electrocyclic reaction of a nitrene intermediate. publish.csiro.aupublish.csiro.au This step was instrumental in forming one of the five-membered rings of the cyclopent[g]indole system. publish.csiro.au The generation of a nitrene, a highly reactive intermediate, and its subsequent controlled cyclization showcased the sophisticated use of reactive species in natural product synthesis. This method, often used in conjunction with other strategies like the aryl radical cyclization, provided a pathway to the core structure of the trikentrin family. publish.csiro.auresearchgate.net

Aryl Radical Cyclization for Indane Skeleton Formation

Intermolecular Indole Aryne Cycloaddition as a Prominent Strategy

More recent and highly efficient approaches to this compound have centered on the use of indole aryne (indolyne) cycloaddition reactions. This methodology has proven to be a powerful tool for the rapid construction of the annulated indole core structure.

The development of indole aryne chemistry, particularly the generation of 4,5-, 5,6-, and 6,7-indolynes, has opened new avenues for the synthesis of complex indole alkaloids. scispace.comnih.gov These highly reactive intermediates can participate in a variety of transformations, most notably cycloaddition reactions. science.gov The regioselectivity of these cycloadditions has been a subject of both experimental and theoretical investigation. scispace.com The ability to generate indolynes from readily available precursors, such as o-dihalides or o-silyltriflates, has made this methodology synthetically accessible. nih.gov The Buszek group was instrumental in discovering and developing this class of reactive intermediates, demonstrating their utility in Diels-Alder reactions with various dienes. scispace.comnih.gov

A landmark achievement in the synthesis of this compound was the development of a concise, nine-step total synthesis of the racemic compound utilizing an intermolecular indole aryne cycloaddition as the key step. nih.govacs.orgacs.org This strategy involves the generation of a 6,7-indolyne precursor, which is then trapped by a diene in a Diels-Alder reaction to rapidly assemble the tricyclic core. nih.govacs.org The required 6,7-indolyne precursor was efficiently prepared using the Bartoli indole synthesis. nih.govacs.orgresearchgate.net This approach represents the first application of the indole aryne methodology to the total synthesis of a natural product, providing rapid access to the trikentrin and herbindole families of compounds. nih.govacs.org

The synthesis commenced with commercially available 4-ethylaniline. acs.org Nitration, diazotization, and bromination afforded an o-dibromide, which then underwent a Bartoli indole synthesis to produce the key indole precursor. acs.org This indole was then converted to the 6,7-indolyne, which underwent a Diels-Alder cycloaddition with cyclopentadiene (B3395910). nih.govnih.gov A series of subsequent transformations, including osmylation, oxidative cleavage, dithioacetal formation, and Raney nickel reduction, completed the synthesis of (±)-cis-Trikentrin A. nih.gov

Further refinement of the indole aryne approach led to the development of a tandem 6,7-indolyne cycloaddition/Negishi cross-coupling reaction. nih.gov This second-generation route begins with a 4,6,7-tribromoindole, which is synthesized via the Bartoli indole synthesis. nih.gov A key discovery was that the 7-bromo substituent undergoes selective metal-halogen exchange to form the 6,7-indolyne, which is then trapped by cyclopentadiene. nih.gov The remaining 4-bromo position is then available for a subsequent Negishi cross-coupling reaction to install the ethyl group, providing a direct intermediate from previous synthetic efforts. nih.gov This tandem strategy offers increased efficiency and flexibility, and it holds significant potential for the creation of diverse small-molecule libraries based on the trikentrin scaffold. nih.gov

Application in Concise Total Synthesis of (±)-cis-Trikentrin A

Diverse Racemic Total Synthesis Methodologies

The construction of the unique cyclopentane-annulated indole core of this compound presents a significant synthetic challenge. nih.gov Chemists have devised numerous distinct racemic total syntheses, each with its own strategic approach to assembling the target molecule. nih.gov These methodologies include cycloaddition reactions, transition metal-catalyzed couplings, and elegant ring-closure and contraction strategies, showcasing the versatility of synthetic organic chemistry. nih.gov

Intramolecular Allene (B1206475) Cycloaddition

An intramolecular allene cycloaddition has been a key strategy in the synthesis of the trikentrin family of natural products. nih.gov This approach typically involves the thermal cycloaddition of a carefully constructed allenic dienamide. For instance, in a synthesis of a related trikentrin, an intramolecular Diels-Alder reaction of a 1,2,3-trisubstituted allenic dienamide was employed to construct the indole ring system. researchgate.net This method provides a powerful way to form the complex fused ring system in a controlled manner.

Heteroaromatic Azadiene Diels–Alder Reactions

A highly efficient, five-step total synthesis of (±)-cis-Trikentrin A has been achieved utilizing two sequential heteroaromatic azadiene Diels-Alder reactions. purdue.eduacs.org This strategy provides a convergent and general approach to substituted indoles. purdue.eduacs.org

The key steps in this synthesis are:

A diastereoselective Diels-Alder reaction between 3,6-bis(methylthio)-1,2,4,5-tetrazine and the pyrrolidine (B122466) enamine of cis/trans-2,4-dimethyl cyclopentanone (B42830). This reaction selectively forms a 1,2-diazine with the desired cis-dimethyl stereochemistry. purdue.edu

An intramolecular Diels-Alder reaction of a cis-dimethyl allene 1,2-diazine, which is formed from the initial adduct through a series of transformations. This final cycloaddition and subsequent aromatization yields (±)-cis-Trikentrin A. purdue.edu

A divergent pathway from a key intermediate allows for the synthesis of (±)-trans-Trikentrin A through a deliberate epimerization step. purdue.edu

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| 3,6-bis(methylthio)-1,2,4,5-tetrazine | Pyrrolidine enamine of cis/trans-2,4-dimethyl cyclopentanone | Intermolecular Diels-Alder | cis-dimethyl 1,2-diazine |

| cis-dimethyl allene 1,2-diazine | (self) | Intramolecular Diels-Alder | (±)-cis-Trikentrin A |

Intermolecular Heck Coupling Approaches

Intermolecular Heck coupling represents another significant strategy for assembling the carbon skeleton of this compound. nih.gov One approach features an intramolecular Heck coupling of a triflate to form the five-membered indane ring system. researchgate.net In this synthesis, the reaction of 5-ethyl-1,3-dimethyl-7-nitro-1H-indene with hydrogen over a palladium on activated charcoal catalyst in a tetrahydrofuran (B95107) and methanol (B129727) solvent system yields (±)-cis-Trikentrin A. molaid.com

Intermolecular Quinone Monoimine Diels–Alder Cyclization

The Diels-Alder reaction of monoimine quinoids has been utilized in a divergent total synthesis of (±)-cis-Trikentrin A. researchgate.netscribd.com This approach involves the cyclization of the aromatized adducts to generate the tricyclic skeleton. Subsequent installation of the necessary alkyl groups is achieved through cross-coupling reactions on iodinated or triflated indole intermediates. researchgate.net Kerr's synthesis of (±)-cis-Trikentrin A began with the Diels-Alder cycloaddition of a quinone monoimine derivative. mit.edu

Electrocyclic Divinylpyrroline Ring Closure

A convergent and diastereoselective total synthesis of (±)-cis-Trikentrin A has been developed, with the key step being a 6π-electrocyclic ring closure of a 2,3-divinylpyrroline. researchgate.netnih.govacs.org This strategy allows for the construction of the central benzene (B151609) ring. researchgate.netnih.gov The required divinylpyrroline intermediate is readily prepared via a Stille coupling reaction. researchgate.netnih.gov

The synthesis starts from commercially available N-BOC-2-pyrrolidinone and proceeds in 10 steps. nih.govacs.org The electrocyclic ring closure of the divinylpyrroline to a tetrahydroindole proceeds smoothly and is a key feature of this versatile approach, which can be adapted for the synthesis of related indole natural products. acs.orgacs.org The final steps involve deprotection and aromatization to afford (±)-cis-Trikentrin A. acs.org

| Starting Material | Key Steps | Number of Steps | Final Product |

| N-BOC-2-pyrrolidinone | Stille coupling, 6π-electrocyclic ring closure, aromatization | 10 | (±)-cis-Trikentrin A |

Ring Contraction Strategies

Ring contraction methodologies have also been applied to the synthesis of the trikentrin ring system. nih.gov For the synthesis of the related (±)-trans-Trikentrin A, a thallium(III)-mediated ring contraction of a 1-methyl-1,2-dihydronaphthalene (B8576145) derivative was used to diastereoselectively form the trans-1,3-disubstituted indane intermediate. researchgate.netacs.org This demonstrates the utility of ring contraction reactions in creating the specific stereochemistry of the five-membered ring found in the trikentrins. researchgate.netacs.org

Palladium-Catalyzed Cyclization of Bromoenynamides for Tricyclic Frameworks

A notable strategy for assembling tricyclic frameworks akin to the trikentrins involves a palladium-catalyzed cascade cyclization of bromoenynamides. rsc.orgnih.govrsc.org This methodology provides a regiospecific route to highly functionalized azatricycles. rsc.orgnih.govrsc.org The process is initiated by the carbopalladation of an ynamide, which then partakes in a cascade cyclization. semanticscholar.org

In a model study, bromoenynamides equipped with an additional alkyne or ynamide substituent were subjected to palladium catalysis, successfully affording azatricyclic products. rsc.orgnih.govrsc.org This method has been shown to be effective for forming five- to seven-membered rings. rsc.orgsemanticscholar.org The resulting arylsilane cyclization products can be further elaborated to install the characteristic side chain of trikentrin B, demonstrating the utility of this approach for constructing the core skeleton of the trikentrin family. rsc.orgnih.govrsc.org The reaction proceeds well under conditions such as 10 mol% Pd(PPh₃)₄ in the presence of triethylamine (B128534) in acetonitrile (B52724) at 80°C, yielding the desired tricyclic frameworks in excellent yields. rsc.org This strategy offers a viable alternative to other methods like cyclotrimerization. rsc.orgsemanticscholar.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium complexes, such as Pd(PPh₃)₄ | rsc.org |

| Substrates | Bromoenynamides with an additional alkyne or ynamide | rsc.orgnih.govrsc.org |

| Product | Highly functionalized azatricyclic frameworks | rsc.orgnih.govrsc.org |

| Key Advantage | Regiospecific formation of 5- to 7-membered rings | rsc.orgsemanticscholar.org |

Ruthenium-Catalyzed [2+2+1+1] Cycloaddition to Meso-Hydroquinone Intermediates

A formal synthesis of this compound has been developed utilizing a ruthenium-catalyzed [2+2+1+1] cycloaddition, a method previously unused in natural product synthesis. researchgate.netnih.govresearchgate.net This reaction constructs a common meso-hydroquinone intermediate which serves as a versatile precursor. researchgate.netnih.govresearchgate.net The synthesis diverges from this intermediate to afford both this compound and herbindole B. researchgate.netnih.govresearchgate.netberkeley.edu

Key subsequent steps in this synthetic route include a sterically demanding Buchwald-Hartwig amination and a unique C(sp³)–H amination/indole formation. researchgate.netnih.govresearchgate.net This innovative indolization reaction, proceeding from an ortho-ethyl aniline (B41778) derivative, is a powerful transformation in the synthesis. berkeley.edu The development of this strategy also prompted investigations into the selective desymmetrization of the meso-hydroquinone intermediate. researchgate.netnih.govresearchgate.net

Enantioselective Total Synthesis Pathways

Achieving the correct absolute stereochemistry is a critical aspect of the total synthesis of natural products. Several enantioselective strategies have been successfully applied to the synthesis of this compound.

Pyrrole (B145914) Indolization Strategies for Enantiocontrol

Enantioselective syntheses of trikentrins have been achieved through strategies that rely on pyrrole indolization. nih.gov One such synthesis of (-)-cis-Trikentrin A started from (R)-3-methyladipic acid, proceeding through key pyrrole derivatives to establish the absolute structure of the natural product. This approach highlights the utility of chiral starting materials in controlling the stereochemical outcome.

Asymmetric Hydrovinylation of Vinylindoles

A highly efficient and facile route to (+)-cis-Trikentrin A has been established using a nickel(II)-catalyzed asymmetric hydrovinylation of vinylindoles. nih.govnih.gov This reaction proceeds under very mild conditions (-78 °C, 1 atm ethylene) with a low catalyst loading (4 mol%) to furnish 2-but-3-enyl derivatives in excellent yields and high enantioselectivities. nih.govnih.govresearchgate.net

The synthesis of (+)-cis-Trikentrin A begins with the hydrovinylation product of 4-ethyl-7-vinylindole, which is obtained in 99% yield and 96% enantiomeric excess. nih.gov The resulting alkene is then subjected to hydroboration and oxidation to form a carboxylic acid. nih.govnih.gov An intramolecular Friedel-Crafts reaction follows, leading to an indole-annulated cyclopentanone, which is a key precursor. nih.govnih.govresearchgate.net This intermediate is then converted to (+)-cis-Trikentrin A in four subsequent steps: a Wittig reaction, alkene isomerization, diastereoselective hydrogenation, and nitrogen deprotection. nih.govnih.govresearchgate.net This approach significantly shortens the synthesis compared to previous routes that involved over 20 steps. nih.govnih.govresearchgate.net

| Step | Reaction | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Asymmetric Hydrovinylation | 4-ethyl-7-vinylindole, Ni(II) catalyst, ethylene, -78 °C | 99% yield, 96% ee | nih.gov |

| 2 | Hydroboration/Oxidation | - | Carboxylic acid intermediate | nih.govnih.gov |

| 3 | Intramolecular Friedel-Crafts | - | Indole-annulated cyclopentanone | nih.govnih.govresearchgate.net |

| 4-7 | Elaboration | Wittig, isomerization, hydrogenation, deprotection | (+)-cis-Trikentrin A | nih.govnih.govresearchgate.net |

Enantioselective Diol Desymmetrization of Meso-Hydroquinone

To achieve an enantiodivergent synthesis of this compound and herbindole B, an enantioselective diol desymmetrization of a meso-hydroquinone intermediate was developed. arabjchem.org This strategy was explored in the context of the ruthenium-catalyzed [2+2+1+1] cycloaddition approach. berkeley.edu

The desymmetrization of the meso-hydroquinone was investigated using chiral catalysts. The use of the chiral isothiourea HBTM-2.1 as a catalyst for enantioselective monotriflation of the hydroquinone (B1673460) yielded the desired product with up to 67% enantiomeric excess. berkeley.edu An alternative enzymatic approach using the glucosyltransferase PtUGT2 resulted in the glucosylation of the hydroquinone with a 20:1 diastereomeric ratio, providing an effective platform for the enantiomerically enriched synthesis of the trikentrins. berkeley.edu

Determination of Absolute Structure by Synthesis of Enantiomers

The absolute configuration of naturally occurring this compound was definitively established through the total synthesis of its enantiomers. By synthesizing both (-)-cis-Trikentrin A and (-)-trans-Trikentrin A from (R)-3-methyladipic acid, researchers were able to correlate the chiroptical properties and confirm the absolute stereochemistry of the natural products. nih.gov This synthetic confirmation was crucial in assigning the correct structure to the isolated compounds.

Key Synthetic Transformations and Building Blocks

The construction of the sterically congested and functionally rich scaffold of this compound necessitates a sophisticated synthetic toolkit. Chemists have employed a range of powerful reactions to assemble the annulated indole framework and install the requisite side chains with precision. These methodologies highlight both classic and contemporary approaches to complex molecule synthesis.

Application of Bartoli Indole Synthesis for Annulated Indole Construction

The Bartoli indole synthesis has emerged as a cornerstone in many synthetic routes toward this compound and related alkaloids. researchgate.netacs.orgnih.gov This reaction, which involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent, provides a direct and flexible method for the construction of 7-substituted indoles, a structural motif that is often challenging to access through classical indole syntheses. rsc.orgresearchgate.net

In the context of this compound synthesis, the Bartoli reaction is frequently used to construct the core indole structure from a suitably substituted nitrobenzene (B124822) precursor. researchgate.netnih.gov For instance, a common strategy involves the reaction of a nitrobenzene bearing substituents that will ultimately become part of the cyclopentane (B165970) ring with vinyl magnesium bromide. acs.orgnih.gov The reaction proceeds through a putative researchgate.netresearchgate.net-sigmatropic rearrangement to furnish the desired indole skeleton. jk-sci.com The robustness of the Bartoli synthesis and its tolerance of various functional groups make it a highly valuable tool for creating the foundational architecture of the Trikentrin family of natural products. researchgate.netrsc.org Several research groups have successfully implemented this methodology as a key strategic element in their total synthesis campaigns. researchgate.net

| Reactants | Reagents | Product | Significance in this compound Synthesis |

| ortho-substituted nitroarene | Vinyl Grignard reagent (e.g., CH₂=CHMgBr) | 7-substituted indole | Forms the core annulated indole structure. |

| 4-Ethylaniline derivative | 1. Nitration 2. Diazotization/Bromination 3. CH₂=CHMgBr | 4-Ethyl-7-bromoindole derivative | Key intermediate for further functionalization. nih.gov |

C(sp³)-H Amination/Indole Formation Processes

A novel and powerful strategy employed in the formal synthesis of this compound involves a palladium-catalyzed C(sp³)–H amination/indole formation cascade. berkeley.edunih.gov This transformation enables the direct construction of the indole ring from an ortho-ethyl aniline precursor, representing a highly atom-economical approach. mdpi.com The reaction is thought to proceed through a sequential C(sp³)–H activation and C–N bond formation to generate an indoline (B122111) intermediate, which is then oxidized to the corresponding indole. berkeley.edu

This advanced methodology highlights a departure from traditional indole syntheses that often require pre-functionalized starting materials. The ability to directly convert a C-H bond into a C-N bond streamlines the synthetic sequence and offers a modern solution to the challenge of heterocycle construction. researchgate.netrecercat.cat In a formal synthesis of this compound, this key C-H amination/indolization step was used to forge the tricyclic core from a meso-hydroquinone-derived intermediate. berkeley.edunih.govrsc.org

| Starting Material | Catalyst/Reagents | Key Transformation | Intermediate/Product |

| ortho-ethyl aniline derivative | Palladium catalyst, Ligand, Oxidant | Intramolecular C(sp³)-H Amination/Dehydrogenation | Annulated Indole Core |

| Triflamide-protected aniline | [Pd(OTf)₂(MeCN)₄], Ac-L-Ilu-OH, NaOAc, Ag₂CO₃ | C(sp³)-H amination/indole formation | Indole derivative, an intermediate for this compound. berkeley.edumdpi.com |

Friedel-Crafts Annulation for Cyclopentanone Ring Formation

The intramolecular Friedel-Crafts acylation is a key reaction for constructing the cyclopentanone ring fused to the indole core in several syntheses of this compound. researchgate.netacs.orgnih.gov This acid-catalyzed cyclization of an indole-tethered carboxylic acid or its derivative (like an acid chloride) effectively forms the five-membered ring. wordpress.com

In a typical sequence, a precursor such as a 2-but-3-enyl substituted indole undergoes hydroboration and oxidation to yield a carboxylic acid. researchgate.netnih.gov This acid is then activated, often by conversion to the corresponding acid chloride, and treated with a Lewis acid like aluminum chloride to promote the intramolecular Friedel-Crafts annulation. wordpress.com This transformation efficiently builds the characteristic tricyclic skeleton of the trikentrins, yielding an indole-annulated cyclopentanone which serves as a versatile precursor for the final steps of the synthesis. researchgate.netacs.orgnih.gov

| Precursor | Reagents | Transformation | Product |

| Indole-tethered carboxylic acid | Lewis Acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts Acylation | Indole-annulated cyclopentanone |

| Carboxylic acid derived from hydroboration/oxidation | 1. Oxalyl chloride 2. AlCl₃ | Friedel-Crafts Annulation | Tricyclic ketone intermediate. wordpress.com |

Wittig Reaction in Side-Chain Elaboration

The Wittig reaction is a crucial tool for introducing the exocyclic methylene (B1212753) group onto the cyclopentanone ring, a key structural feature in the final stages of some this compound syntheses. researchgate.netnih.gov This olefination reaction converts the ketone of the tricyclic intermediate into the desired alkene.

Following the Friedel-Crafts annulation to form the cyclopentanone, the resulting ketone is subjected to a Wittig reagent, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction efficiently installs the exo-methylene group, which can then be stereoselectively hydrogenated to furnish the cis-fused dimethyl groups of the final product. researchgate.netnih.gov

| Substrate | Reagent | Transformation | Product |

| Indole-annulated cyclopentanone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Olefination | Exo-methylene cyclopent[g]indole |

| Tricyclic ketone intermediate | Ph₃P=CH₂ | Carbonyl to Alkene Conversion | Intermediate for hydrogenation to this compound. nih.gov |

Hydroboration and Subsequent Oxidation Reactions

Hydroboration-oxidation is a fundamental and widely used two-step process in organic synthesis that has been effectively applied in the total synthesis of this compound. researchgate.netnih.goviitk.ac.in This reaction sequence allows for the anti-Markovnikov hydration of an alkene, which is instrumental in creating the carboxylic acid precursor needed for the Friedel-Crafts annulation. numberanalytics.com

In a synthetic route to this compound, an alkene side chain on the indole nucleus, often installed via a nickel-catalyzed hydrovinylation, is subjected to hydroboration using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). nih.govwordpress.com The resulting organoborane is then oxidized, typically with hydrogen peroxide and a base, to yield a primary alcohol. wordpress.comiitk.ac.in Further oxidation of this alcohol furnishes the carboxylic acid required for the subsequent ring-closing step. nih.govwordpress.com The high regio- and stereoselectivity of the hydroboration step is crucial for the successful construction of the natural product. numberanalytics.comchinesechemsoc.org

| Substrate | Reagents | Transformation | Product |

| Alkene side-chain on indole | 1. Borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Hydroboration-Oxidation | Primary Alcohol |

| N-tosylated alkene | 1. 9-BBN 2. Peroxide | Hydroboration followed by oxidation | Carboxylic acid precursor. wordpress.com |

Palladium-Catalyzed Transformations (e.g., Stille Cross-Coupling, Buchwald-Hartwig Amination, Heck Cyclization)

Palladium-catalyzed cross-coupling reactions have proven to be exceptionally powerful in the synthesis of this compound and its analogues, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. nih.govarabjchem.org

Stille Cross-Coupling: This reaction has been utilized to install the butenyl side chain at the C-5 position of the indole core. nih.govku.edu For example, a 5-bromoindole (B119039) intermediate can be coupled with a vinylstannane reagent under palladium catalysis to form the desired side chain, completing the carbon skeleton of cis-Trikentrin B, a close relative. nih.govku.edu

Buchwald-Hartwig Amination: This amination reaction has been instrumental in forming crucial C-N bonds. In one formal synthesis, a sterically demanding Buchwald-Hartwig amination was used to introduce an amino group, which was a precursor to the indole nitrogen. berkeley.edunih.gov This reaction is particularly valuable for creating arylamines from aryl halides or triflates. rsc.orgthieme-connect.com

Heck Cyclization: While not as prominently featured in all syntheses, the principles of Heck-type reactions, involving the palladium-catalyzed reaction of a vinyl or aryl halide with an alkene, are foundational to modern synthetic strategies for related indole alkaloids. nih.gov

These palladium-catalyzed methods offer a high degree of flexibility and functional group tolerance, allowing for the late-stage introduction of substituents and the efficient construction of complex molecular architectures. nih.govnih.gov

| Reaction Type | Substrates | Catalyst/Reagents | Significance |

| Stille Cross-Coupling | 5-Bromoindole, Vinylstannane | Pd(0) catalyst (e.g., with triphenylarsine (B46628) ligand) | Installation of butenyl side chain. nih.gov |

| Buchwald-Hartwig Amination | Aryl tosylate, Ammonia | Pd catalyst, Ligand (e.g., CyPF-tBu), Base | Formation of key aniline intermediate. berkeley.edu |

| Negishi Cross-Coupling | 4-Bromoindole, Et₂Zn | Pd(0) catalyst | Installation of ethyl group at C-4. nih.gov |

Formal Syntheses of this compound

The pursuit of efficient and novel synthetic routes to this compound has led to the development of several notable formal syntheses. These approaches are characterized by the interception of a known intermediate that has previously been converted to the natural product, thereby formally completing the synthesis. These efforts have not only made the trikentrin core more accessible but have also served as a platform for showcasing innovative synthetic methodologies.

One prominent strategy involves a palladium-catalyzed C-H functionalization and indolization sequence. arabjchem.orgnih.gov Researchers Leal, Bischof, Lee, Sarpong, Yu, and others have described formal syntheses of both (±)-cis-trikentrin A and (±)-herbindole B starting from a common meso-hydroquinone intermediate. nih.govberkeley.edursc.org A key feature of their approach is a unique C(sp³)–H amination/indole formation step. nih.govberkeley.edu This method highlights a novel C(sp³)-H amination/dehydrogenation reaction that facilitates the indolization of an ortho-ethyl aniline intermediate to construct the core of the natural product. berkeley.edu The synthesis commences with a ruthenium-catalyzed [2+2+1+1] cycloaddition to prepare the meso-hydroquinone intermediate, a method not previously utilized in natural product synthesis. nih.govberkeley.edu Another critical step is a sterically demanding Buchwald-Hartwig amination. nih.govberkeley.edu

Another significant advancement in the formal synthesis of this compound has been the application of indole aryne cycloaddition chemistry. One such approach utilized a tandem intermolecular 6,7-indolyne cycloaddition/Negishi cross-coupling reaction. nih.gov This strategy begins with a versatile 4,6,7-tribromoindole, which is synthesized via the Bartoli indole synthesis. nih.govscispace.com A key finding was that the 4,6,7-tribromoindole undergoes a highly selective metal-halogen exchange at the C7 position, leading to the formation of the 6,7-indole aryne. This aryne is then trapped with cyclopentadiene in a cycloaddition reaction. scispace.com The remaining 4-bromo substituent serves as a handle for a subsequent Negishi cross-coupling to install the ethyl group, affording an intermediate that constitutes a formal synthesis of (±)-cis-Trikentrin A. nih.gov This route is noted for its efficiency and for being one of the shortest reported syntheses of this target. nih.gov

Further work by Jackson and Kerr contributed a formal synthesis by converting an N-triflyl indole to an N-tosyl indole, which was a known intermediate in the pathway to this compound. arabjchem.org Their broader research into the synthesis of trikentrin and herbindole alkaloids involved strategies such as a revised approach for herbindole A and this compound that relied on cross-coupling reactions to install the necessary alkyl groups on the benzene portion of the indole. uwo.ca By using a more complex dienophile in a Diels-Alder cyclization, a one-pot protocol was developed for the direct conversion to a key indole intermediate. uwo.ca Subsequent selective iodination and triflation provided the handles for introducing the required alkyl and hydrogen substituents via Stille or Negishi couplings and hydrogenolysis, respectively. uwo.ca

The various formal syntheses of this compound underscore the ingenuity in modern synthetic organic chemistry, providing multiple pathways to this intriguing marine alkaloid.

| Formal Synthesis Approach | Key Reactions | Starting Material/Key Intermediate | Research Group(s) |

| Palladium-Catalyzed C-H Functionalization/Indolization | Ruthenium-catalyzed [2+2+1+1] cycloaddition, Buchwald-Hartwig amination, C(sp³)–H amination/indole formation | meso-hydroquinone | Sarpong, Yu, et al. nih.govberkeley.edu |

| Tandem Indole Aryne Cycloaddition/Negishi Cross-Coupling | Bartoli indole synthesis, selective metal-halogen exchange, 6,7-indolyne cycloaddition, Negishi cross-coupling | 4,6,7-tribromoindole | Buszek nih.govscispace.com |

| Conversion of a Late-Stage Intermediate | Conversion of N-triflyl indole to N-tosyl indole | N-triflyl indole | Jackson and Kerr arabjchem.org |

| Cross-Coupling Strategy | Diels-Alder cyclization, selective iodination, Stille/Negishi couplings, hydrogenolysis | Elaborated dienophile for Diels-Alder | Kerr uwo.ca |

Biological Activities and Potential Mechanisms

Observed Biological Activities

Cis-Trikentrin A, isolated from marine sponges, has demonstrated a range of biological effects in laboratory studies. These activities are inherent to the molecule and are presented here without reference to specific dosages or methods of administration.

A prominent biological characteristic of this compound and related trikentrin alkaloids is their antibacterial activity. berkeley.edu These compounds, extracted from the marine sponge Trikentron flabelliforme, have shown inhibitory effects against Gram-positive bacteria. berkeley.eduarabjchem.org The antibacterial properties of the trikentrins have been a driving force behind the numerous synthetic efforts to produce these molecules in the laboratory. nih.gov

In addition to its antibacterial action, this compound is associated with cytotoxic effects. The broader family of trikentrin and herbindole alkaloids, which share structural similarities, have exhibited cytotoxicity against various cell lines. nih.gov Specifically, the herbindole alkaloids, which are structurally related to the trikentrins, have shown cytotoxicity against KB cells. berkeley.edu This has made the synthesis of these compounds an area of significant interest for potential therapeutic applications. arabjchem.orgnih.gov

Research has also indicated that the family of compounds to which this compound belongs possesses antifeedant properties. The structurally similar herbindole alkaloids, isolated from the Australian sponge Axinella sp., have been shown to act as fish antifeedants. berkeley.edunih.gov This suggests a potential ecological role for these compounds in their natural marine environment.

Cytotoxic Properties (e.g., against KB cells)

Theoretical Considerations of Mechanism of Action

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, its cytotoxic activity against PC3-luciferase stable cells has been a subject of study. The investigation into the mode of action of related compounds offers some theoretical insights. For instance, the structural features of these indole (B1671886) alkaloids are thought to be key to their bioactivity. The annulated indole core is an uncommon structural motif that likely plays a crucial role in the observed biological profiles. nih.gov Further research is necessary to fully understand the specific molecular interactions and pathways involved in the antibacterial, cytotoxic, and antifeedant activities of this compound.

Structure Activity Relationship Sar Studies

Impact of Annulated Indole (B1671886) Scaffold on Biological Profile

The annulated indole core is a key determinant of the biological activity observed in the trikentrin family. digitellinc.com Unlike many indole alkaloids that are substituted at the more reactive C2 and C3 positions of the indole ring, the trikentrins feature an annulation on the benzene (B151609) portion of the nucleus. uwo.canih.gov This structural motif is uncommon and is predicted to confer unique chemical properties and a high likelihood of interesting biological activity. nih.gov

Research on synthetic annulated indoles, including those related to the trikentrins, has revealed significant biological effects. For instance, certain annulated indoles have demonstrated the ability to inhibit the metabolic activity of tumor cells, such as the HL-60 human promyelocytic leukemia cell line, with activity in the low-micromolar range. researchgate.net The mechanism of this antiproliferative effect appears to be complex, with evidence suggesting that these scaffolds can interfere with both tubulin and actin. researchgate.net This dual interaction can disrupt microtubule assembly and block cytokinesis, leading to the formation of multinucleated cells and ultimately inducing apoptosis. researchgate.net The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, often serving as a foundation for the development of compounds with a wide range of biological activities. rsc.org The specific 6,7-annulation pattern seen in trikentrins provides a rigid framework that is central to its interactions with biological targets. nih.govnih.gov

Influence of Stereochemistry on Activity and Recognition

The stereochemistry of the fused cyclopentane (B165970) ring is a critical factor governing the biological profile of trikentrins. cis-Trikentrin A is defined by the cis relationship of the two methyl groups at positions C6 and C8 of the cyclopentane ring. ontosight.ai The existence of the corresponding trans-isomer, trans-Trikentrin A, which also occurs naturally, highlights the importance of this spatial arrangement. nih.govpurdue.edu

The absolute configuration of these stereocenters further influences biological recognition. Studies have shown that natural (+)-cis- and (+)-trans-trikentrins A possess antibacterial properties. nih.gov Interestingly, other related natural products, such as the (–)-cis-herbindoles, are enantiomorphic to the trikentrins, meaning they are non-superimposable mirror images. nih.gov This difference in absolute stereochemistry, where the herbindoles are antipodal in configuration to the cis-trikentrins, likely leads to differential interactions with chiral biological macromolecules, resulting in distinct biological activities. nih.govresearchgate.net The synthesis of various stereoisomers, including unnatural enantiomers, is a key strategy for defining the structure-function properties of these natural products and identifying their specific biological targets. scripps.edu The precise orientation of the substituents on the chiral cyclopentane ring is fundamental to how the molecule fits into and interacts with its cellular partners.

Comparative SAR with Related Herbindole and Trikentramide Analogues

Comparing the structure and activity of this compound with its close relatives, the herbindoles and trikentramides, provides valuable SAR insights. These compound families share the same core cyclopent[g]indole skeleton but differ in their substitution patterns and oxidation states, leading to distinct biological profiles. digitellinc.comresearchgate.netnih.gov

The herbindoles, for example, are structurally very similar to the trikentrins but often differ in the substituent at the C4 position and their absolute stereochemistry. nih.govresearchgate.net While trikentrins were first noted for their antibacterial activity, herbindoles exhibit potent cytotoxic and fish antifeedant properties. nih.govnih.gov This divergence in activity suggests that even minor structural modifications on the annulated indole framework can significantly alter the biological target or the nature of the interaction.

The trikentramides represent another level of structural variation. They are characterized by an oxidized indole core, existing as isatin (B1672199) (indole-2,3-dione) or oxindole (B195798) analogues of the trikentrins. nih.govresearchgate.net For instance, Trikentramide A is an isatin derivative corresponding to (+)-cis-Trikentrin A. nih.gov This oxidation at the C2 and C3 positions of the indole ring, a motif rare in marine sponges, dramatically changes the electronic and steric properties of the molecule, which in turn impacts its biological activity. researchgate.netresearchgate.net While specific activity data for direct comparison is limited in the provided context, the structural shift from a standard indole to an isatin or oxindole is a common strategy in medicinal chemistry to modulate activity, and in this case, it differentiates the trikentramides from the trikentrins and herbindoles. rsc.org

Table 1: Comparative Profile of Related Annulated Indoles

| Feature | This compound | Herbindoles | Trikentramides |

|---|---|---|---|

| Core Scaffold | Cyclopent[g]indole | Cyclopent[g]indole | Cyclopent[g]indole (oxidized) |

| Key Structural Feature | cis-dimethylcyclopentane fused to indole | Often enantiomeric to trikentrins | Isatin or oxindole core |

| Reported Biological Activity | Antibacterial nih.govnih.gov | Cytotoxic, Antifeedant nih.govnih.gov | Cytotoxic against KB cells researchgate.net |

Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environments of cis-Trikentrin A. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of the molecule's connectivity.

In early work, the structures of cis- and trans-trikentrins were established through detailed spectroscopic analysis. researchgate.net Later total syntheses confirmed these structures by comparing the NMR data of the synthetic compounds with those of the natural product. nih.govresearchgate.netrsc.org For instance, the synthesis of (±)-cis-Trikentrin A yielded a product with spectral data consistent with the natural compound. nih.gov The relative stereochemistry of the two methyl groups on the cyclopentyl ring as cis is typically confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between nearby protons. mit.edu

The characteristic chemical shifts observed in the ¹H and ¹³C NMR spectra provide a fingerprint for the this compound structure.

Table 1: Representative ¹H NMR Data for a this compound derivative (Data sourced from a synthetic intermediate in a total synthesis campaign) nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.34 | s | 1H | Ar-H |

| 7.22 | d | 1H | Ar-H |

| 6.92 | m | 1H | Ar-H |

| 6.84 | m | 1H | Ar-H |

| 6.64 | d | 1H | Ar-H |

| 4.48 | s | 1H | |

| 3.98 | s | 1H | |

| 2.36–2.26 | m | 2H | |

| 1.04 | s | 9H | |

| 0.69 | s | 3H | |

| 0.61 | s | 3H |

Note: This table shows data for a synthetic precursor (compound 23) and is illustrative of the types of signals observed for the core structure. nih.gov

Table 2: Representative ¹³C NMR Data for a this compound derivative (Data sourced from a synthetic intermediate in a total synthesis campaign) nih.gov

| Chemical Shift (δ) ppm |

|---|

| 148.6 |

| 145.0 |

| 142.0 |

| 136.9 |

| 134.2 |

| 132.4 |

| 130.8 |

| 118.6 |

| 109.2 |

| 105.4 |

| 70.4 |

| 51.0 |

| 50.6 |

| 26.6 |

| 19.4 |

| -1.5 |

| -1.8 |

Note: This table shows data for a synthetic precursor (compound 23) and is illustrative of the types of signals observed for the core structure. nih.govpianetachimica.it

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a precise mass measurement, allowing for the confirmation of the molecular formula, C₁₅H₁₉N. nih.gov The calculated exact mass of this compound is 213.1517 g/mol . nih.gov

In addition to determining the parent ion, mass spectrometry can provide structural information through fragmentation analysis (MS/MS). While detailed fragmentation pathways for this compound are not extensively published, the technique is crucial for confirming the structure of synthetic intermediates and related natural products. researchgate.netnih.gov The fragmentation patterns are generally not random and can reveal information about the molecule's substructures. youtube.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

The determination of the absolute stereochemistry of chiral centers is a critical step in characterizing a natural product like this compound. frontiersin.org Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The absolute configuration of this compound and its analogs is typically assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). acs.orgresearchgate.netmdpi.com For instance, Natsume and coworkers used ECD analysis to assign the absolute structures of cis-Trikentrin B, a closely related compound. molaid.com They observed that the synthetic and natural samples of herbindole A, another related alkaloid, exhibited mirror-image ECD curves, which allowed them to assign the enantiomeric relationship between them. mit.edu This comparative approach is a standard method for assigning the absolute configuration of complex marine natural products. researchgate.net

Development and Application of Chiroptical Mnemonics for Stereochemical Assignment

Through the systematic study of the chiroptical properties of the trikentrin and herbindole families, researchers have developed empirical rules, or mnemonics, to simplify the assignment of absolute configuration. escholarship.orgescholarship.org These mnemonics correlate a readily measurable property, such as the sign of the optical rotation ([α]D), with the absolute configuration at a specific stereocenter. mit.edumdpi.com

A key finding by Molinski and coworkers is that for trikentrin and herbindole-like indoles, the absolute configuration at the C-8 stereocenter dictates the sign of the optical rotation. escholarship.orgescholarship.org This rule holds true regardless of whether the 1,3-dimethylcyclopentane (B1582162) ring has a cis or trans fusion. mit.eduescholarship.org This mnemonic was developed by comparing the optical rotations of a series of natural and synthetic trikentrins and herbindoles. acs.orgescholarship.org Such chiroptical mnemonics provide a rapid and valuable tool for assigning the stereochemistry of newly isolated members of this alkaloid family. nih.govmdpi.com

Future Research Trajectories and Synthetic Utility

Development of More Convergent and Atom-Economical Synthetic Routes

The complex architecture of cis-Trikentrin A has made it a compelling target for total synthesis, inspiring the development of numerous synthetic strategies. nih.gov Early and subsequent approaches have utilized a variety of chemical reactions, including radical cyclizations, Diels-Alder reactions, and palladium-catalyzed cross-couplings. smolecule.comnih.gov However, the focus of future synthetic endeavors is shifting towards more efficient and sustainable methodologies.

Similarly, atom economy, a concept that emphasizes the maximization of atoms from reactants into the final product, is a critical goal for modern organic synthesis. researchgate.net Methodologies that achieve this, such as cascade or tandem reactions, are particularly valuable. mdpi.com For instance, a tandem intermolecular 6,7-indolyne cycloaddition/Negishi cross-coupling reaction has been developed, providing a flexible and efficient route to the trikentrin core. smolecule.com Another innovative strategy involves an electrocyclic ring closure of a 2,3-divinylpyrroline to construct the central benzene (B151609) ring. nih.gov

Table 1: Comparison of Selected Synthetic Strategies for this compound

| Synthetic Strategy | Key Reactions | Reported Steps | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Indolyne Cycloaddition | Intermolecular Diels-Alder, Bartoli Indole (B1671886) Synthesis | 9 steps | Efficient access to the annulated indole core. | nih.govresearchgate.net |

| Electrocyclic Ring Closure | Stille coupling, 6π-electrocyclization | 10 steps | Convergent and diastereoselective. | nih.gov |

| C-H Functionalization/Indolization | Palladium-catalyzed C(sp3)-H amination, Dehydrogenation | - | Utilizes a common intermediate for divergent synthesis. | arabjchem.orgmdpi.comspringernature.com |

Note: The number of steps can vary based on the starting materials and specific reaction conditions reported in the literature.

Exploration of Novel Biological Targets and Therapeutic Applications

Initial biological screening has established that this compound and its relatives exhibit a range of promising bioactivities. The trikentrins were first noted for their antibacterial activity, particularly against Gram-positive bacteria. nih.govarabjchem.org Subsequent studies have highlighted their cytotoxic properties against various cancer cell lines and antifeedant activity. smolecule.comnih.gov The compound was also part of the National Cancer Institute's NCI60 screen, which assessed its anticancer activity across approximately 60 different human tumor cell lines. ontosight.ai

Despite these findings, a significant opportunity for future research lies in the detailed elucidation of the compound's mechanism of action. Preliminary studies suggest that this compound may interact with cellular targets involved in cancer progression, but the specific molecular interactions remain largely unknown. smolecule.com Future investigations should focus on identifying the precise protein targets and signaling pathways that are modulated by this compound. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint its biological partners.

The discovery of its molecular targets will be crucial for understanding its therapeutic potential. For example, identifying the basis of its cytotoxicity could pave the way for its development as a lead compound for new anticancer agents. smolecule.com Beyond oncology, the unique chemical scaffold of this compound warrants a broader investigation into other therapeutic areas. High-throughput screening of this compound and libraries of its analogues has already revealed significant biological activities across diverse fields, including antimicrobial, antiparasitic, and analgesic applications. digitellinc.com This underscores the potential for discovering entirely new therapeutic uses for this class of molecules.

Table 2: Known Biological Activities of the Trikentrin/Herbindole Family

| Compound Family | Biological Activity | Notes | Reference(s) |

|---|---|---|---|

| Trikentrins | Antibacterial | Active against Gram-positive bacteria. | nih.govarabjchem.org |

| Trikentrins | Cytotoxic | Active against various cancer cell lines. | smolecule.com |

| Herbindoles | Cytotoxic | - | nih.gov |

| Herbindoles | Antifeedant | - | nih.gov |

Rational Design and Synthesis of Designed Analogues for Enhanced Activity and Specificity

The unique structure and promising biological profile of this compound make it an excellent scaffold for medicinal chemistry and drug discovery programs. smolecule.comdigitellinc.com Future research will heavily involve the rational design and synthesis of analogues to improve its therapeutic properties. This process, central to modern drug development, aims to create new molecules with enhanced potency, greater selectivity for their biological target, and improved pharmacokinetic profiles. scripps.edu

The existing synthetic routes, particularly those that are convergent and flexible, are well-suited for generating libraries of related compounds. digitellinc.com For example, the tandem indolyne cycloaddition/Negishi coupling strategy was specifically highlighted for its applicability to library development. deepdyve.com By systematically modifying different parts of the this compound molecule—such as the ethyl group at the C4 position or the methyl groups on the cyclopentane (B165970) ring—researchers can conduct structure-activity relationship (SAR) studies. These studies are essential for understanding which parts of the molecule are crucial for its biological activity and which can be altered to fine-tune its properties.

The goal is to develop analogues that are more effective and safer. For instance, chemists can design analogues that bind more tightly and selectively to a specific cancer-related protein, thereby increasing their anticancer effect while minimizing impact on healthy cells. The synthesis of related natural products like the herbindoles and other trikentrin isomers has already provided initial insights into how structural variations affect biological function. nih.govdigitellinc.com Future work will extend these explorations, using computational modeling and synthetic chemistry to create novel compounds with superior therapeutic potential. scripps.edu

Q & A

Q. Methodological

- NMR spectroscopy : Assigns regiochemistry of cycloadducts (e.g., H and C NMR).

- X-ray crystallography : Resolves absolute stereochemistry of crystalline intermediates.

- Mass spectrometry (HRMS) : Validates molecular formulae for unstable intermediates .

How should researchers approach discrepancies in reported yields for key synthetic steps across different studies?

Data Contradiction Analysis

Discrepancies (e.g., 36% vs. 52% yields in Bartoli steps) require analysis of:

- Substituent effects : Electron-withdrawing vs. donating groups on nitrobenzenes.

- Reaction conditions : Solvent polarity, temperature, and catalyst loading.

- Side reactions : Byproducts from competing pathways (e.g., acid-base reactions). Cross-referencing synthetic protocols and replicating conditions in controlled experiments can isolate causative factors .

What in vitro assays are commonly used to evaluate the antibacterial activity of this compound?

Q. Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.